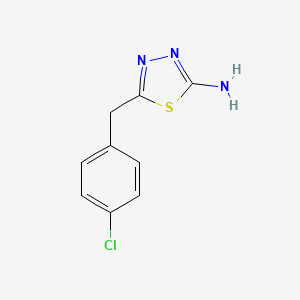

5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine

概要

説明

5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-chlorobenzyl group at the 5-position and an amine group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction conditions generally include heating the mixture to reflux for several hours to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition more precisely.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso derivatives.

Reduction: Reduction reactions can convert the thiadiazole ring to its dihydro or tetrahydro derivatives.

Substitution: The 4-chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Formation of nitroso derivatives or oxides.

Reduction: Formation of dihydro or tetrahydro thiadiazole derivatives.

Substitution: Formation of substituted benzyl derivatives.

科学的研究の応用

5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine is a chemical compound with diverse applications in scientific research, including pharmaceutical development, agricultural chemistry, material science, biochemical research, and analytical chemistry .

Pharmaceutical Development

this compound serves as a building block in synthesizing various pharmaceuticals, especially in developing anti-inflammatory and antimicrobial agents . It is also used in developing anticancer agents .

- Antimicrobial and Anti-inflammatory Agents: This compound is utilized in creating new anti-inflammatory and antimicrobial agents .

- Anticancer Agents: 5-(4-Chlorobenzyl)-1,3,4-thiadiazole-based compounds have shown enhanced antitumor activity against MCF-7 and HepG2 cells when expanded with a piperazine or piperidine ring featuring a more lipophilic o-ethoxyphenyl or benzyl moiety through an acetamide linker . The bioisosteric replacement of the o-ethoxyphenyl with a furoyl moiety also improves activity against MCF-7 cells .

Agricultural Chemistry

In agricultural chemistry, this compound is used in formulating agrochemicals . It helps create herbicides and pesticides that target specific plant pathogens, reducing environmental impact .

- Herbicides and Pesticides: This compound contributes to creating effective herbicides and pesticides .

- Antiviral Activity: Derivatives of 5-(4-Chlorophenyl)-1,3,4-thiadiazole exhibit antiviral activity against the tobacco mosaic virus . For instance, certain sulfonamides have shown approximately 50% inhibition of the tobacco mosaic virus, comparable to commercial antifungal agents .

Material Science

The compound is explored for creating novel materials with unique properties, such as enhanced thermal stability and chemical resistance, which can be beneficial in various industrial applications .

- Enhanced Thermal Stability: The compound is used to explore novel materials with enhanced thermal stability .

- Chemical Resistance: It helps in creating materials with chemical resistance .

Biochemical Research

Researchers use this compound in studies related to enzyme inhibition and receptor binding, contributing to understanding biological processes and developing new therapeutic strategies .

- Enzyme Inhibition: It is utilized in studies related to enzyme inhibition .

- Receptor Binding: The compound is also used for receptor binding studies .

Analytical Chemistry

This compound is applied in developing analytical methods for detecting and quantifying thiadiazole derivatives, which aids in quality control and regulatory compliance across various industries .

- Quality Control: It helps in quality control .

- Regulatory Compliance: It also helps in regulatory compliance in various industries .

Other Applications

作用機序

The mechanism of action of 5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication.

類似化合物との比較

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound has a thiol group instead of an amine group, which can lead to different reactivity and biological activities.

5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-amine: This compound has an oxadiazole ring instead of a thiadiazole ring, which can affect its chemical and biological properties.

Uniqueness: 5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both the 4-chlorobenzyl group and the thiadiazole ring. This combination imparts specific chemical reactivity and biological activity that may not be observed in similar compounds with different substituents or ring systems.

生物活性

5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anticonvulsant applications. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its potential therapeutic uses.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with thiocarbonyl compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the compound. The crystal structure has been elucidated using X-ray crystallography, providing insights into its molecular geometry and interactions .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound has been evaluated for its activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells using the MTT assay.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 0.28 |

| This compound | HepG2 | 10.10 |

The IC50 values indicate that this compound has a strong inhibitory effect on cell proliferation. Mechanistic studies suggest that the anticancer activity is mediated through apoptosis induction, as evidenced by increased Bax/Bcl-2 ratios and elevated caspase 9 levels in treated cells . Furthermore, cell cycle analysis revealed that treatment with this compound led to significant arrest at the G2/M phase in MCF-7 cells and the S phase in HepG2 cells .

Anticonvulsant Activity

In addition to its anticancer properties, this compound has shown promise as an anticonvulsant agent. In vivo studies utilizing the maximal electroshock (MES) and pentylenetetrazole (PTZ) models demonstrated significant protective effects against seizures. Notably, at a dose of 100 mg/kg, it provided approximately 80% protection in the PTZ model .

| Test Method | Dose (mg/kg) | Protection (%) |

|---|---|---|

| MES | 100 | 66.67 |

| PTZ | 100 | 80 |

The mechanisms underlying its anticonvulsant effects may involve modulation of GABAergic pathways and voltage-gated ion channels .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is influenced by their structural modifications. Substituents on the benzyl moiety can significantly alter potency. For instance, variations in the position of functional groups on the phenyl ring have been shown to enhance anticancer activity . The incorporation of lipophilic groups has been particularly beneficial in improving selectivity towards cancer cells over normal cells.

Case Studies

Several case studies have explored the efficacy of this compound in various experimental settings:

- MCF-7 Cell Line Study : A comparative study indicated that this compound induced apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic proteins .

- In Vivo Anticonvulsant Efficacy : In a mouse model, the compound demonstrated significant anticonvulsant activity with minimal toxicity observed at therapeutic doses .

特性

IUPAC Name |

5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S/c10-7-3-1-6(2-4-7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEQYHQYYNNVEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NN=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351524 | |

| Record name | 5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39181-43-6 | |

| Record name | 5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。